Cionin
Overview
Description
Cionin is a peptide belonging to the cholecystokinin and gastrin family, identified in the ascidian species Ciona intestinalis . This compound is characterized by the presence of two sulfated tyrosine residues and a consensus tetrapeptide sequence similar to those found in cholecystokinin and gastrin . This compound is primarily expressed in the central nervous system of Ciona intestinalis and plays a role in various physiological processes .
Scientific Research Applications
Cionin has several scientific research applications, including:
Neuroscience: This compound is studied for its role as a neurotransmitter or neuromodulator in the central nervous system of Ciona intestinalis.
Endocrinology: Research on this compound provides insights into the evolutionary origin of the cholecystokinin and gastrin family peptides and their receptors.
Gastroenterology: This compound’s structural similarity to cholecystokinin and gastrin makes it a valuable model for studying gastrointestinal functions and peptide-receptor interactions.
Pharmacology: This compound is used to investigate the pharmacological properties of peptide hormones and their receptors.
Mechanism of Action
Target of Action
Cionin, a cholecystokinin/gastrin family peptide, primarily targets two receptors, CioR1 and CioR2 , in the ascidian, Ciona intestinalis . These receptors are homologous to vertebrate cholecystokinin receptors (CCKRs) and have diverged from a common ancestor in the Ciona-specific lineage . This compound is expressed exclusively in the central nervous system (CNS), and its receptor expression has been detected in the CNS, digestive tract, and ovary .
Mode of Action
This compound interacts with its targets, CioR1 and CioR2, to activate intracellular calcium mobilization in cultured cells expressing these receptors . The potency of this interaction is dependent on the sulfation of tyrosines in this compound, with monosulfated and nonsulfated this compound exhibiting less potent or no activity . This suggests that CioRs possess pharmacological features similar to the vertebrate CCK-specific receptor CCK1R .
Biochemical Pathways
It is known that this compound can stimulate the expression levels of receptor tyrosine kinase (rtk) signaling genes and a matrix metalloproteinase (mmp) gene . This suggests that this compound may play a role in regulating these pathways, potentially influencing processes such as cell signaling and extracellular matrix remodeling.
Pharmacokinetics
Given its expression in the cns, digestive tract, and ovary, it is likely that this compound has a broad distribution within the body
Result of Action
This compound’s action results in a variety of physiological effects. In the CNS, this compound is thought to interact with cholinergic neurons as a neurotransmitter or neuromodulator via CioR1 . Additionally, this compound has been reported to be involved in the regulation of ovulation . It stimulates ovulation by inducing the expression of MMP gene via the RTK signaling pathway .
Action Environment
The environment in which this compound acts can influence its action, efficacy, and stability. For instance, the expression of this compound and its receptors in various tissues suggests that the local tissue environment could impact the function of this compound . .
Biochemical Analysis
Biochemical Properties
Cionin is a structural hybrid of mammalian cholecystokinin (CCK) and gastrin, with functions most similar to those of CCK . It is used as a potent and efficient stimulator of gastric histamine release and acid secretion via a CCK-B receptor .
Cellular Effects
This compound is expressed exclusively in the central nervous system (CNS) . It interacts with cholinergic neurons as a neurotransmitter or neuromodulator via its receptor, CioR1 . This compound receptor expression has been detected in the CNS, digestive tract, and ovary .
Molecular Mechanism
This compound activates intracellular calcium mobilization in cultured cells expressing its receptors, CioR1 or CioR2 . Monosulfated and nonsulfated this compound exhibited less potent or no activity, indicating that CioRs possess pharmacological features similar to the vertebrate CCK-specific receptor CCK1R .
Transport and Distribution
This compound is expressed mainly in neurons residing in the anterior region of the cerebral ganglion . The gene expression of the this compound receptor gene CioR1 was detected in the middle part of the cerebral ganglion .
Subcellular Localization
This compound is localized in the central nervous system (CNS), specifically in neurons residing in the anterior region of the cerebral ganglion
Preparation Methods
Cionin is synthesized through a series of peptide synthesis techniques. The process involves the sequential addition of amino acids to form the peptide chain, followed by the sulfation of tyrosine residues . The synthetic route typically includes:
Solid-phase peptide synthesis: This method involves the stepwise addition of protected amino acids to a solid resin, followed by deprotection and cleavage from the resin.
Chemical Reactions Analysis
Cionin undergoes several types of chemical reactions, including:
Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, although specific details on these reactions are limited.
Substitution: The peptide can participate in substitution reactions, particularly at the sulfated tyrosine residues.
Common reagents used in these reactions include sulfur trioxide-pyridine complex for sulfation and various oxidizing and reducing agents for redox reactions. Major products formed from these reactions include desulfated this compound and modified peptides with altered functional groups.
Comparison with Similar Compounds
Cionin is unique due to its dual sulfated tyrosine residues and its hybrid structure, combining features of both cholecystokinin and gastrin . Similar compounds include:
Cholecystokinin: A peptide hormone involved in digestion and appetite regulation.
Gastrin: A peptide hormone that stimulates gastric acid secretion.
Sulfakinin: An invertebrate peptide with structural similarities to cholecystokinin.
This compound’s uniqueness lies in its evolutionary position as a bridge between invertebrate and vertebrate peptide hormones, providing valuable insights into the evolution of peptide signaling systems .
Properties
IUPAC Name |
4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-(4-sulfooxyphenyl)propanoyl]amino]-3-(4-sulfooxyphenyl)propanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H63N11O19S3/c1-84-20-19-38(50(72)64-43(26-46(67)68)53(75)61-39(47(56)69)21-29-7-3-2-4-8-29)60-52(74)42(24-32-27-57-37-10-6-5-9-35(32)37)59-45(66)28-58-49(71)40(22-30-11-15-33(16-12-30)82-85(76,77)78)63-51(73)41(62-48(70)36(54)25-44(55)65)23-31-13-17-34(18-14-31)83-86(79,80)81/h2-18,27,36,38-43,57H,19-26,28,54H2,1H3,(H2,55,65)(H2,56,69)(H,58,71)(H,59,66)(H,60,74)(H,61,75)(H,62,70)(H,63,73)(H,64,72)(H,67,68)(H,76,77,78)(H,79,80,81)/t36-,38-,39-,40-,41-,42-,43?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMWALVPHKGXESK-BMIPBODUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C(CC5=CC=C(C=C5)OS(=O)(=O)O)NC(=O)C(CC(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)NC(CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)[C@H](CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)OS(=O)(=O)O)NC(=O)[C@H](CC(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H63N11O19S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1254.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126985-56-6 | |
Record name | Cionin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126985566 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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